![molecular formula C21H27N3O2 B11014143 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11014143.png)
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, a pyrrole ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through the cyclization of a 1,5-diol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors.
Pathways Involved: It may modulate signaling pathways involved in neurotransmission, leading to changes in neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenylpiperazin-1-yl)-2-(pyrrolidin-1-yl)ethanone
- 1-(4-phenylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone
Uniqueness
1-(4-phenylpiperazin-1-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is unique due to the presence of both a pyrrole and a tetrahydropyran ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H27N3O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-pyrrol-1-yloxan-4-yl)ethanone |
InChI |
InChI=1S/C21H27N3O2/c25-20(18-21(8-16-26-17-9-21)24-10-4-5-11-24)23-14-12-22(13-15-23)19-6-2-1-3-7-19/h1-7,10-11H,8-9,12-18H2 |
InChI Key |
BFVFJRKRCNCTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)N2CCN(CC2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan](/img/structure/B11014071.png)
![N-[3-(acetylamino)phenyl]-1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014074.png)
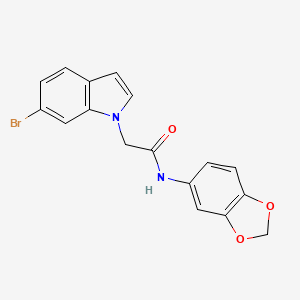
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11014082.png)
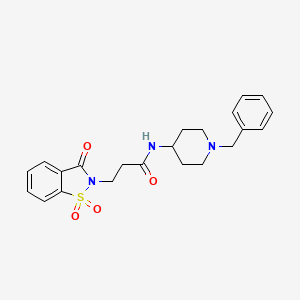
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11014097.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11014098.png)
![methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11014103.png)
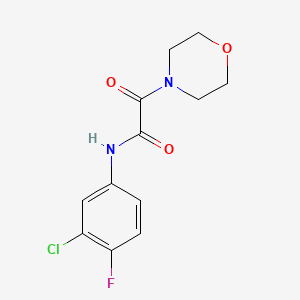
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11014108.png)
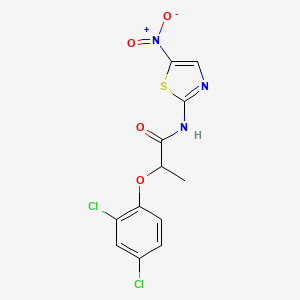
![2-(cyclopropylamino)-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B11014126.png)
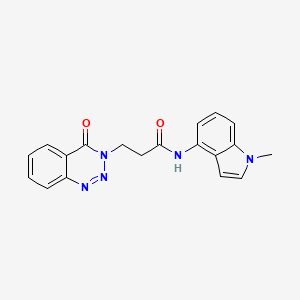
![(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-nitrophenyl)prop-2-enamide](/img/structure/B11014138.png)
